12-Hydroxystearic acid ethyl ester

Vue d'ensemble

Description

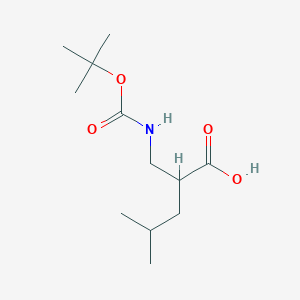

12-Hydroxystearic acid ethyl ester is a chemical compound that is commonly used as an emollient and thickening agent in various cosmetic and personal care products . It is derived from stearic acid, a saturated fatty acid found in animal and vegetable fats and oils .

Synthesis Analysis

The synthesis of 12-Hydroxystearic acid ethyl ester can be achieved by esterifying 12-Hydroxystearic acid with a monohydric alcohol . Anhydrous hydrogen chloride may conveniently be used to catalyze the reaction, and the reaction mixture may be fractionally distilled under reduced pressure to recover the ester .

Molecular Structure Analysis

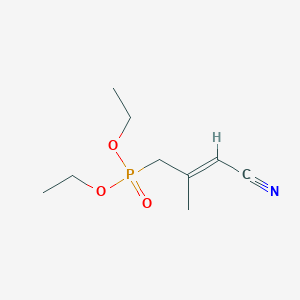

The molecular formula of 12-Hydroxystearic acid ethyl ester is C20H40O3 . Its molecular weight is 328.53 .

Chemical Reactions Analysis

The linkage of the hydrophilic compounds with 12-Hydroxystearic acid occurs via ester bonds .

Physical And Chemical Properties Analysis

12-Hydroxystearic acid ethyl ester has a density of 0.912 g/cm3 . Its boiling point is 414.3ºC at 760 mmHg . The compound is solid in form .

Applications De Recherche Scientifique

Morphological Transitions in Aqueous Mixtures

The behavior of mixtures of stearic acid (SA) and its hydroxylated counterpart 12-hydroxystearic acid (12-HSA) in aqueous mixtures at room temperature has been studied . The morphologies of the self-assembled aggregates are obtained through a multi-structural approach that combines confocal and cryo-TEM microscopies with small-angle neutron scattering (SANS) and wide-angle X-ray scattering (WAXS) measurements, coupled with rheology measurements .

Thermo-responsive Materials

The behavior of stearic acid (SA) and 12-hydroxystearic acid (12-HSA) aqueous mixtures as a function of temperature and the 12-HSA/SA molar ratio ® has been investigated . The system exhibits a morphological transition at a given threshold temperature, from multilamellar self-assemblies at low temperature to small micelles at high temperature .

Reference for Identification and Quantification

Methyl 12-hydroxystearate is a methyl esterified fatty acid used as a reference for the identification and quantification of 12-hydroxystearic acid . It is a molecular organogelator, found in tissues, membranes, synthetic molecular gels, and copolymers .

Cosmetics

12-Hydroxystearic acid is used in cosmetics . It is a common ingredient in many cosmetic products due to its beneficial properties.

Wax Blends, Heavy Duty Greases, Polishes, Inks, and Hot Melt Adhesives

This compound is used in wax blends, heavy-duty greases, polishes, inks, and hot melt adhesives . Its unique properties make it suitable for these applications.

Lubricant for Natural and Synthetic Rubbers

12-Hydroxystearic acid is used as a lubricant for natural and synthetic rubbers . It helps to reduce friction and wear, thereby extending the life of the rubber products.

Source for Industrial Oleo Chemicals

It is also used as a source for industrial oleo chemicals . These chemicals are used in a wide range of industries, including the production of detergents, soaps, and personal care products.

Intermediate in Pharmaceuticals

12-Hydroxystearic acid is used as an intermediate in pharmaceuticals . It plays a crucial role in the synthesis of various drugs and therapeutic agents.

Mécanisme D'action

Mode of Action

They may also have a role in the formation of self-assembled structures, such as micelles or lamellar structures, which can influence the delivery and availability of other bioactive compounds .

Biochemical Pathways

They can also influence the behavior of mixtures of fatty acids in aqueous solutions, leading to a variety of morphological transitions .

Result of Action

They may also influence the behavior of mixtures of fatty acids in aqueous solutions, leading to a variety of morphological transitions .

Action Environment

Factors such as temperature can influence the behavior of fatty acid esters in aqueous solutions, affecting their ability to form self-assembled structures .

Safety and Hazards

When handling 12-Hydroxystearic acid ethyl ester, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

ethyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h19,21H,3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUQJFRSOKONGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002917 | |

| Record name | Ethyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Hydroxystearic acid ethyl ester | |

CAS RN |

82807-36-1 | |

| Record name | Ethyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B3156292.png)

![N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3156299.png)

![N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3156348.png)

![Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]-](/img/structure/B3156350.png)

![N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide](/img/structure/B3156357.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3156360.png)

![Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3156368.png)